molecular formula C8H8BrNO3 B13346064 5-Bromo-4-ethoxypicolinic acid

5-Bromo-4-ethoxypicolinic acid

Cat. No.: B13346064
M. Wt: 246.06 g/mol
InChI Key: PLKVKEJAOQWOIY-UHFFFAOYSA-N
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Description

5-Bromo-4-ethoxypicolinic acid is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 5-position and an ethoxy group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethoxypicolinic acid typically involves the bromination of 4-ethoxypicolinic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 5-position of the pyridine ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethoxypicolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridine ring or the ethoxy group may be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents at the 5-position, while coupling reactions can produce various aryl or alkyl-substituted picolinic acids.

Scientific Research Applications

5-Bromo-4-ethoxypicolinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in metal-organic frameworks (MOFs) and coordination complexes, which can be used in catalysis and material science.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. It may also serve as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethoxypicolinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopicolinic Acid: Lacks the ethoxy group at the 4-position, which may affect its reactivity and applications.

    4-Ethoxypicolinic Acid:

    5-Bromo-2-methoxypyridine: Another brominated pyridine derivative with different substituents, leading to distinct chemical behavior and applications.

Uniqueness

5-Bromo-4-ethoxypicolinic acid is unique due to the combination of the bromine atom and the ethoxy group on the pyridine ring. This specific substitution pattern can confer unique reactivity and properties, making it valuable for certain synthetic and research applications. The presence of both electron-withdrawing (bromine) and electron-donating (ethoxy) groups can influence the compound’s chemical behavior, potentially enhancing its utility in various fields.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

5-bromo-4-ethoxypyridine-2-carboxylic acid

InChI

InChI=1S/C8H8BrNO3/c1-2-13-7-3-6(8(11)12)10-4-5(7)9/h3-4H,2H2,1H3,(H,11,12)

InChI Key

PLKVKEJAOQWOIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC=C1Br)C(=O)O

Origin of Product

United States

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